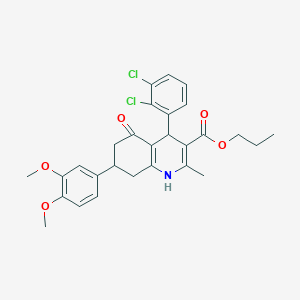![molecular formula C23H27N5O4S2 B11630517 4-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11630517.png)
4-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-(5-((2-(4-éthylpipérazin-1-yl)-7-méthyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)méthylène)-4-oxo-2-thioxothiazolidin-3-yl)butanoïque est un composé organique complexe doté d'une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 4-(5-((2-(4-éthylpipérazin-1-yl)-7-méthyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)méthylène)-4-oxo-2-thioxothiazolidin-3-yl)butanoïque implique plusieurs étapes. Une des étapes clés inclut la réaction de la 2-chloro-5-chlorométhylpyridine avec la N-éthylpipérazine dans des conditions contrôlées. La réaction est généralement réalisée à 60-70°C pendant 2 heures, suivie d'un refroidissement à température ambiante et d'une séparation de la phase aqueuse .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et la garantie d'une manipulation et d'une élimination adéquates des réactifs et des sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 4-(5-((2-(4-éthylpipérazin-1-yl)-7-méthyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)méthylène)-4-oxo-2-thioxothiazolidin-3-yl)butanoïque peut subir divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité et des groupes fonctionnels spécifiques impliqués.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools.
Applications de recherche scientifique
L'acide 4-(5-((2-(4-éthylpipérazin-1-yl)-7-méthyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)méthylène)-4-oxo-2-thioxothiazolidin-3-yl)butanoïque a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigué pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris sa capacité à interagir avec des cibles moléculaires spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 4-(5-((2-(4-éthylpipérazin-1-yl)-7-méthyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)méthylène)-4-oxo-2-thioxothiazolidin-3-yl)butanoïque implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles et les voies moléculaires exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
4-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(5-((2-(4-Ethylpiperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(4-Éthylpipérazin-1-yl)pyridin-2-amine
- 5-((4-Éthylpipérazin-1-yl)méthyl)pyridin-2-amine
- N-(5-((4-Éthylpipérazin-1-yl)méthyl)pyridin-2-yl)-5-fluoro-4-(4-méthylpipérazin-1-yl)pyrimidin-2-amine
Unicité
L'acide 4-(5-((2-(4-éthylpipérazin-1-yl)-7-méthyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)méthylène)-4-oxo-2-thioxothiazolidin-3-yl)butanoïque est unique en raison de sa structure complexe, qui combine plusieurs groupes fonctionnels et cycles hétérocycliques
Propriétés
Formule moléculaire |
C23H27N5O4S2 |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
4-[(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C23H27N5O4S2/c1-3-25-9-11-26(12-10-25)20-16(21(31)28-14-15(2)6-7-18(28)24-20)13-17-22(32)27(23(33)34-17)8-4-5-19(29)30/h6-7,13-14H,3-5,8-12H2,1-2H3,(H,29,30)/b17-13- |
Clé InChI |
VYYWXFWNSALMPK-LGMDPLHJSA-N |
SMILES isomérique |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCC(=O)O |
SMILES canonique |
CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5Z)-5-(1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11630438.png)
![ethyl 2-[3-(4-fluorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630440.png)
![4-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11630443.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11630460.png)
![ethyl S-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}cysteinate](/img/structure/B11630466.png)
![(6Z)-5-imino-3-phenyl-6-[(2E)-3-phenylprop-2-en-1-ylidene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630471.png)

![(5E)-5-({1-[4-(Adamantan-1-YL)phenyl]-2,5-dimethyl-1H-pyrrol-3-YL}methylidene)imidazolidine-2,4-dione](/img/structure/B11630479.png)
![9-methyl-2-(4-methyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630487.png)
![4-({1-[2-(dimethylamino)ethyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11630490.png)
![3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11630493.png)
![methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630505.png)
![5-(4-tert-butylphenyl)-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11630513.png)
![Prop-2-en-1-yl 5-cyano-4-(furan-2-yl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11630524.png)
